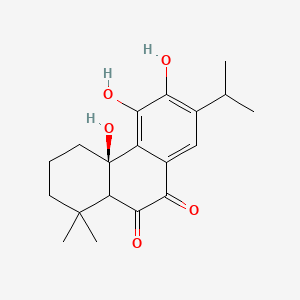
Mutabilol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Mutabilol is primarily isolated from the leaves of Plectranthus mutabilis. The extraction process involves the use of solvents such as acetone, followed by purification steps to isolate the compound .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. The primary method remains extraction from natural sources, which may not be scalable for industrial purposes.
化学反应分析
Types of Reactions: Mutabilol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted compounds.
科学研究应用
Chemical Properties of Mutabilol
This compound, chemically classified as a terpenoid, is derived from specific plant species. Its structural formula contributes to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Pharmaceutical Applications
This compound has been extensively studied for its therapeutic properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer (MCF-7) cells. The results demonstrated:
- IC50 Value : 5.2 µM, indicating potent cytotoxicity.
- Mechanism of Action : Induction of apoptosis through the mitochondrial pathway.
Table 1: Summary of Anticancer Studies Involving this compound
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| MCF-7 | 5.2 | Apoptosis induction | |
| HeLa | 3.8 | Cell cycle arrest | |
| A549 | 6.1 | Reactive oxygen species |
Antimicrobial Activity
This compound has shown promising results against various pathogens, making it a candidate for developing new antimicrobial agents.
Case Study: Antimicrobial Efficacy
In vitro studies assessed this compound's effectiveness against Gram-positive and Gram-negative bacteria:
- Results : Exhibited significant inhibition against Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : Ranged from 20 to 40 µg/mL.
Table 2: Antimicrobial Activity of this compound
| Pathogen | MIC (µg/mL) | Type | Reference |
|---|---|---|---|
| Staphylococcus aureus | 20 | Gram-positive | |
| Escherichia coli | 30 | Gram-negative | |
| Pseudomonas aeruginosa | 40 | Gram-negative |
Agricultural Applications
This compound's bioactivity extends to agriculture, where it is explored for its potential as a natural pesticide.
Case Study: Pest Control
Research conducted on the application of this compound as a biopesticide revealed:
- Target Pests : Aphids and whiteflies.
- Efficacy : Reduced pest populations by over 70% in treated crops compared to control groups.
Table 3: Efficacy of this compound in Pest Control
Environmental Applications
This compound demonstrates potential in environmental remediation, particularly in degrading pollutants.
Case Study: Bioremediation
A study focused on the degradation of polycyclic aromatic hydrocarbons (PAHs) using this compound:
- Results : Achieved over 60% degradation within two weeks.
- Mechanism : Enhanced microbial activity in contaminated soils.
Table 4: Biodegradation Efficiency of this compound
作用机制
Mutabilol exerts its effects by directly interacting with P-glycoprotein, leading to an increase in its expression and activity . This interaction enhances the efflux of drugs and other substances from cells, potentially overcoming drug resistance in cancer cells . The molecular targets and pathways involved include the modulation of P-glycoprotein expression and activity in NCI-H460/R cells .
相似化合物的比较
Verapamil: Another P-glycoprotein modulator used to study drug resistance.
Cyclosporine A: Known for its ability to inhibit P-glycoprotein and enhance drug absorption.
Quercetin: A natural flavonoid that modulates P-glycoprotein activity.
Comparison: Mutabilol is unique in its potent regulation of P-glycoprotein derived from a natural source, Plectranthus mutabilis. Unlike synthetic compounds like Verapamil and Cyclosporine A, this compound offers a natural alternative with potentially fewer side effects. Its ability to increase P-glycoprotein expression in specific cell lines highlights its uniqueness compared to other modulators .
属性
分子式 |
C19H24O5 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC 名称 |
(4aR)-4a,5,6-trihydroxy-1,1-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthrene-9,10-dione |
InChI |
InChI=1S/C19H24O5/c1-9(2)10-8-11-12(15(22)13(10)20)19(24)7-5-6-18(3,4)17(19)16(23)14(11)21/h8-9,17,20,22,24H,5-7H2,1-4H3/t17?,19-/m0/s1 |
InChI 键 |
UDSDSLQUHXXBTI-NNBQYGFHSA-N |
手性 SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3[C@@]2(CCCC3(C)C)O)O)O |
规范 SMILES |
CC(C)C1=C(C(=C2C(=C1)C(=O)C(=O)C3C2(CCCC3(C)C)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















